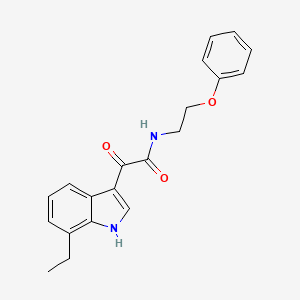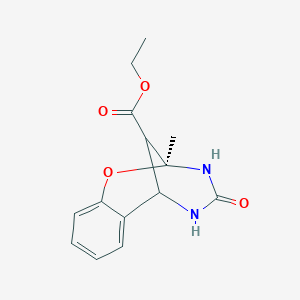
ethyl (2S)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7310(2),?]trideca-2(7),3,5-triene-13-carboxylate is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
The synthesis of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate typically involves a three-component condensation reaction. This reaction includes N1-phenylthiocarbamide, salicylaldehyde, and the ether of acetoacetic acid in the presence of trifluoroacetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential therapeutic properties, including its ability to modulate specific biochemical pathways .
Mecanismo De Acción
The mechanism of action of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate can be compared with similar compounds such as ethyl (9S)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),7]trideca-2,4,6-triene-13-carboxylate . The uniqueness of ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0(2),?]trideca-2(7),3,5-triene-13-carboxylate lies in its specific structural features and the resulting chemical properties.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
ethyl (9S)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-12(17)10-11-8-6-4-5-7-9(8)20-14(10,2)16-13(18)15-11/h4-7,10-11H,3H2,1-2H3,(H2,15,16,18)/t10?,11?,14-/m0/s1 |
Clave InChI |
PRBINTYBUYEJNZ-MGULZYLOSA-N |
SMILES isomérico |
CCOC(=O)C1C2C3=CC=CC=C3O[C@@]1(NC(=O)N2)C |
SMILES canónico |
CCOC(=O)C1C2C3=CC=CC=C3OC1(NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-{[(2-methylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485159.png)
![6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)
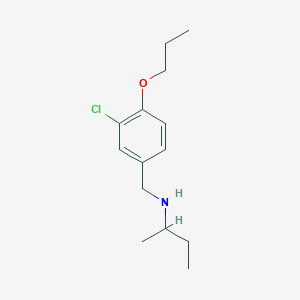
![(2-{[(2-Hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12485179.png)
![Ethyl 5-[(2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485186.png)
![Ethyl 5-[(2-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485197.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![2-amino-4-(3-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12485207.png)
![N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)
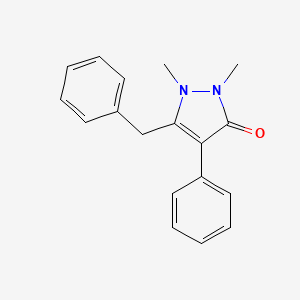
![7,8-Dimethyl-4,6-diphenyl-5,7-dihydropyrrolo[3,4-d][1,2]diazepine-1-thiol](/img/structure/B12485219.png)
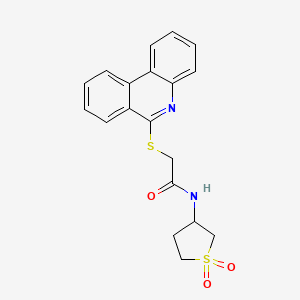
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine](/img/structure/B12485237.png)
